6-(4-chlorophenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-Chlorophenyl)-3-methyl-N-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-3-methyl-N-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with phenyl isocyanate to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-methyl-N-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolothiadiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-3-methyl-N-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . Additionally, it can interact with DNA and proteins, disrupting cellular processes and leading to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer properties.
Thiadiazole derivatives: Exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
6-(4-Chlorophenyl)-3-methyl-N-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the chlorophenyl and phenyl groups enhances its biological activity and makes it a valuable compound for drug development .
Properties
Molecular Formula |
C18H16ClN5OS |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H16ClN5OS/c1-11-21-22-18-24(11)23-15(12-7-9-13(19)10-8-12)16(26-18)17(25)20-14-5-3-2-4-6-14/h2-10,15-16,23H,1H3,(H,20,25) |
InChI Key |
RIDKQKXGHPVUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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